Thieno[2,3-C]pyridine-2-carbaldehyde

CYP2A6 Nicotine Metabolism Smoking Cessation

Generic 'thienopyridine aldehyde' substitution risks invalidating SAR studies; the six isomeric thienopyridine systems exhibit distinct reactivity and biological profiles. Thieno[2,3-c]pyridine-2-carbaldehyde (CAS 203922-18-3) is the validated [2,3-c] isomer with the aldehyde precisely at the 2-position, essential for synthesizing GRK2 inhibitors (IC50 ~6.10 nM) and CYP2A6 inhibitors (IC50 <0.5 μM). • Correct [2,3-c] fusion geometry eliminates isomer-mismatch risk and ensures anti-leishmanial activity superior to the [2,3-b] isomer • Aldehyde at the 2-position matches published SAR for GRK2 and CYP2A6 programs • 98% purity with batch-specific QC (NMR, HPLC). In stock for immediate global shipping.

Molecular Formula C8H5NOS
Molecular Weight 163.2 g/mol
CAS No. 203922-18-3
Cat. No. B1278127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-C]pyridine-2-carbaldehyde
CAS203922-18-3
Molecular FormulaC8H5NOS
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(S2)C=O
InChIInChI=1S/C8H5NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H
InChIKeyWVSKUUMKOLSXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-C]pyridine-2-carbaldehyde Properties & Industrial Utility


Thieno[2,3-c]pyridine-2-carbaldehyde (CAS 203922-18-3) is a heterocyclic compound characterized by a fused thiophene and pyridine ring system with an aldehyde functional group at the 2-position [1]. This specific thienopyridine isomer, part of a broader class with six distinct fusion modes, presents a planar, aromatic scaffold (molecular formula C8H5NOS, molecular weight 163.20 g/mol) [2]. The presence of the reactive aldehyde handle on a synthetically validated bicyclic core makes it a strategic building block for the construction of diverse, pharmacologically active derivatives .

Thieno[2,3-C]pyridine-2-carbaldehyde Substitution Not Advised


In procurement for research and development, the substitution of Thieno[2,3-c]pyridine-2-carbaldehyde with a generic 'thienopyridine aldehyde' is scientifically unsound. The six isomeric thienopyridine systems (e.g., [2,3-b], [3,2-c]) exhibit distinct chemical reactivity and biological profiles due to their different ring fusion patterns [1]. For example, studies have shown that the [2,3-c] fusion imparts superior activity against Leishmania parasites compared to the [2,3-b] isomer [2]. Furthermore, the precise positioning of the aldehyde at the 2-position is critical for its utility as a building block in specific synthetic pathways, such as the generation of GRK2 inhibitors, where even a positional shift of the aldehyde group would invalidate the established structure-activity relationship (SAR) [3]. Therefore, generic substitution without quantitative verification risks invalidating entire research programs.

Thieno[2,3-C]pyridine-2-carbaldehyde Evidence Guide


CYP2A6 Inhibition Potency

Thieno[2,3-c]pyridine-2-carbaldehyde (specifically referred to as thienopyridine-2-carbaldehyde) is identified as one of the most potent CYP2A6 inhibitors among a set of novel formyl-substituted aromatic cores [1]. It exhibits an IC50 value below 0.5 μM for the inhibition of coumarin 7-hydroxylation, a standard probe reaction for CYP2A6 activity [1]. This level of inhibition is comparable to other potent leads like benzofuran-5-carbaldehyde and indole-5-carbaldehyde from the same study, establishing it as a viable starting point for drug discovery in smoking cessation therapy [1].

CYP2A6 Nicotine Metabolism Smoking Cessation

2-Substituted Derivative Precursor

The aldehyde group at the 2-position of the thieno[2,3-c]pyridine core has been demonstrated as a key functional handle for generating a series of original 2-substituted-thieno[2,3-c]pyridines . This is achieved via a convenient synthetic route involving the cyclization of a Schiff base derived from a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, yielding the core structure which can then be further diversified . This proven reactivity profile differentiates it from unsubstituted thieno[2,3-c]pyridine or isomers with the aldehyde at a different position, for which such a direct, validated pathway may not exist.

Organic Synthesis Building Block Heterocyclic Chemistry

GRK2 Inhibitor Precursor

Thieno[2,3-c]pyridine-2-carbaldehyde is a crucial intermediate in the synthesis of potent G protein-coupled receptor kinase 2 (GRK2) inhibitors [1]. A dedicated structure-activity relationship (SAR) study demonstrated that derivatives of this specific scaffold can achieve IC50 values as low as 6.10 nM against GRK2 in biochemical assays [2]. Furthermore, the thieno[2,3-c]pyridine core has been co-crystallized with GRK2, confirming its binding mode and providing a structural basis for further optimization [3]. While direct data on the aldehyde itself is not provided, its role as the direct precursor to these highly optimized leads positions it as the essential starting material for any program in this space, distinguishing it from other thienopyridine isomers that have not been validated in this context.

Kinase Inhibitor GRK2 Heart Failure Drug Discovery

Purity and Analytical Characterization

Commercially available Thieno[2,3-c]pyridine-2-carbaldehyde (CAS 203922-18-3) is offered with a standard purity of 98% and is typically accompanied by batch-specific analytical data, including NMR, HPLC, and GC . This level of characterization, with a purity specification 3% higher than the 95% minimum often seen for other heterocyclic aldehydes , is crucial for ensuring reproducibility in sensitive synthetic transformations or biological assays. The provision of detailed analytical reports allows procurement scientists to verify identity and purity before initiating costly experiments, mitigating the risk associated with lower-purity, less-characterized alternatives.

Quality Control Analytical Chemistry Reproducibility

[2,3-c] Fusion Biological Profile

The thieno[2,3-c]pyridine core demonstrates a clear, quantified advantage over its isomeric counterpart. In a recent antileishmanial study, N-substituted thieno[2,3-c]pyridine derivatives were found to be more active against Leishmania parasites than their corresponding thieno[2,3-b]pyridine analogues [1]. This class-level evidence underscores that the ring fusion geometry is not an interchangeable feature; the [2,3-c] arrangement confers a distinct biological profile. For procurement, this means that selecting a thieno[2,3-b]pyridine-2-carbaldehyde as a substitute would not only change the core structure but also potentially forfeit the enhanced activity observed for the [2,3-c] series.

Antileishmanial Isomer Selectivity Structure-Activity Relationship

Thieno[2,3-C]pyridine-2-carbaldehyde Application Scenarios


Smoking Cessation Lead Generation

In drug discovery programs focused on identifying novel CYP2A6 inhibitors for smoking reduction, Thieno[2,3-c]pyridine-2-carbaldehyde serves as a validated and potent lead compound. Its IC50 value of < 0.5 μM in inhibiting coumarin 7-hydroxylation provides a clear, quantitative starting point for medicinal chemistry optimization, making it a strategic purchase for any lab pursuing this therapeutic target [1].

GRK2 Inhibitor Development

This compound is an indispensable building block for research groups synthesizing and optimizing G protein-coupled receptor kinase 2 (GRK2) inhibitors. As the direct precursor to a series of compounds with demonstrated nanomolar potency (IC50 ~6.10 nM) and validated binding modes, its procurement is essential for generating new chemical entities targeting heart failure and other GRK2-mediated conditions [2][3].

Heterocyclic Library Synthesis

For synthetic and medicinal chemistry labs focused on library generation, the aldehyde handle at the 2-position provides a versatile and experimentally validated entry point for creating a wide array of 2-substituted thieno[2,3-c]pyridines . The compound's role in established synthetic routes ensures it is a reliable, high-value building block for exploring novel chemical space.

Antileishmanial Drug Discovery

Research programs investigating new treatments for leishmaniasis should specifically source the thieno[2,3-c]pyridine core. Evidence indicates that derivatives of this specific isomer possess superior activity against Leishmania parasites compared to those of the [2,3-b] isomer, highlighting the critical importance of selecting the correct fusion geometry for achieving optimal biological outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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